molecular formula C18H17FN2O B4756108 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No. B4756108
M. Wt: 296.3 g/mol
InChI Key: VQUNZWXCQCRXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as FPEP and is structurally similar to other pyrazol compounds that have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of FPEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. Studies have suggested that FPEP may inhibit the activity of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects:
FPEP has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that FPEP can reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. Additionally, FPEP has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

FPEP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, one limitation of FPEP is that its exact mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on FPEP. One area of interest is the development of FPEP-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FPEP and to investigate its potential use in other areas of medicine.

Scientific Research Applications

FPEP has been found to exhibit various biological activities that make it a potential candidate for use in the development of new drugs. Studies have shown that FPEP has anti-inflammatory, antioxidant, and antitumor properties. Additionally, FPEP has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUNZWXCQCRXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
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1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 4
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1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

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